

A Head-to-Head Comparison of Pyrimidine-Based Enzyme Inhibitors

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Compound of Interest

Compound Name: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the performance of various pyrimidine-based enzyme inhibitors against key therapeutic targets. The information presented is intended to aid researchers and drug development professionals in evaluating and selecting compounds for further investigation.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic applications. This guide offers a head-to-head comparison of prominent pyrimidine-based inhibitors targeting four critical enzymes implicated in cancer and autoimmune diseases: Dihydroorotate Dehydrogenase (DHODH), Bruton's Tyrosine Kinase (BTK), Thymidylate Synthase (TS), and Cyclin-Dependent Kinase 9 (CDK9).

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the *in vitro* inhibitory activities (IC₅₀/Ki) of selected pyrimidine-based inhibitors against their respective target enzymes. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Inhibitor	Pyrimidine Core	Target	IC50/Ki
Brequinar	Quinolinecarboxylic Acid	Human DHODH	IC50: 5.2 nM[1], ~20 nM[2]
Leflunomide (active metabolite A771726)	Isoxazole	Human DHODH	Ki: 2.7 μM[3]
Teriflunomide (A771726)	Isoxazole	Human DHODH	IC50: 1.1 μM[4]

Bruton's Tyrosine Kinase (BTK) Inhibitors

Inhibitor	Pyrimidine Core	Target	IC50/Ki
Ibrutinib	Pyrazolo[3,4-d]pyrimidine	BTK	IC50: 0.5 nM[5][6][7]
Compound 11	Triazine	BTK	IC50: 0.39 nM[8]
Branebrutinib	Thieno-pyrimidine	BTK	IC50: 0.1 nM[8]
CGI-1746	N/A	BTK	IC50: 1.9 nM[8]
Compound 12	N/A	BTK	IC50: 21 nM[8]

Thymidylate Synthase (TS) Inhibitors

Inhibitor	Pyrimidine Core	Target	IC50/Ki
Raltitrexed	Quinazoline	L1210 cell growth	IC50: 9 nM[9]
Pemetrexed	Pyrrolo[2,3-d]pyrimidine	TS, DHFR, GARFT	Ki: 1.3 nM (TS), 7.2 nM (DHFR), 65 nM (GARFT)
5-Fluorouracil	Fluoropyrimidine	TS	Mechanism-based inhibitor

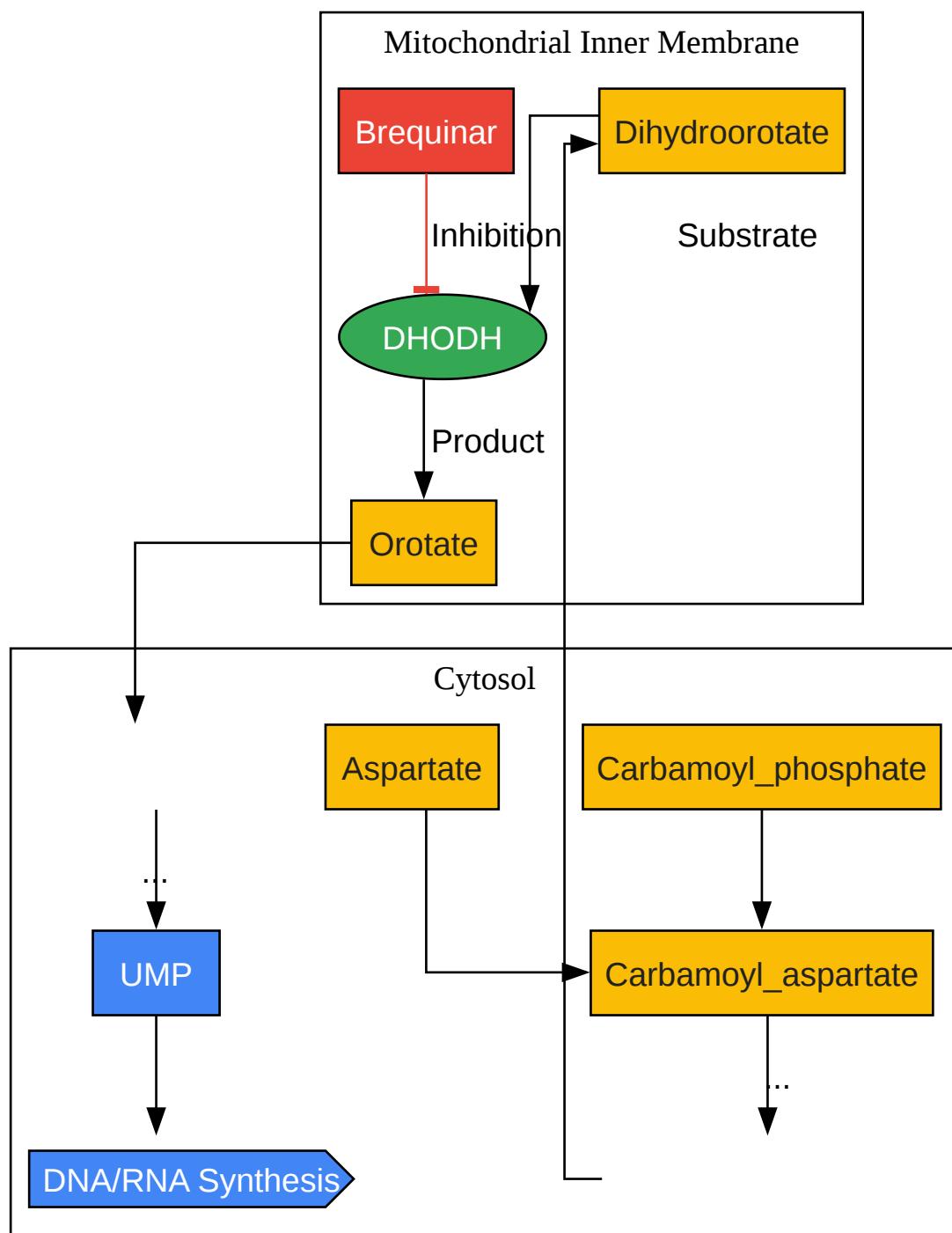
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

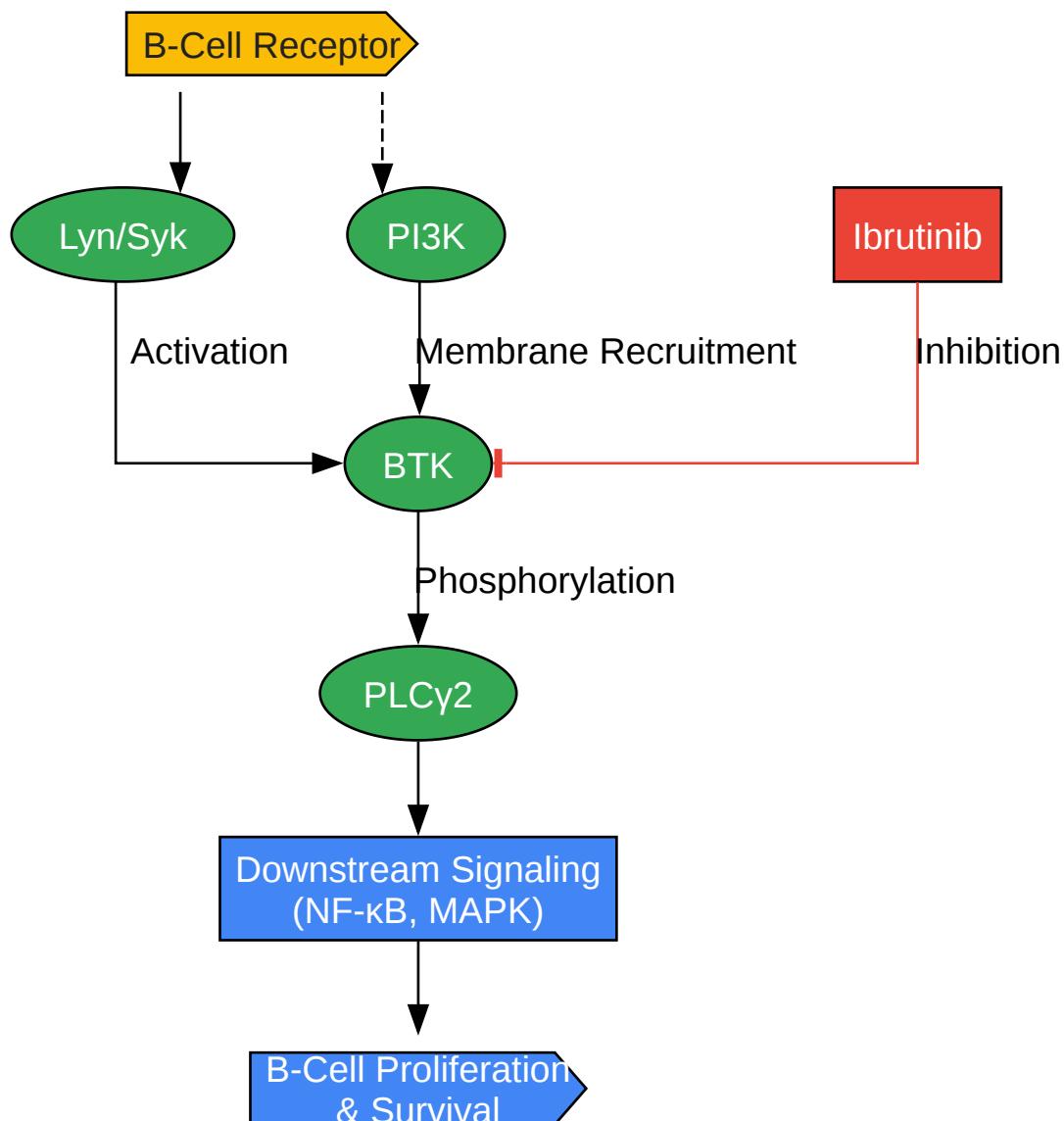
Inhibitor	Pyrimidine Core	Target	IC50/Ki
MC180295	Thiazolyl-pyrimidinamine	CDK9-Cyclin T1	IC50: 5 nM [10] [11]
Compound 12u	4-thiazol-2-anilinopyrimidine	CDK9	IC50: 7 nM [12]
Atuveciclib (BAY-1143572)	Aminotriazine	CDK9	IC50: 6 nM
BAY-1251152	Aminopyridine	CDK9	IC50: 4 nM [13]

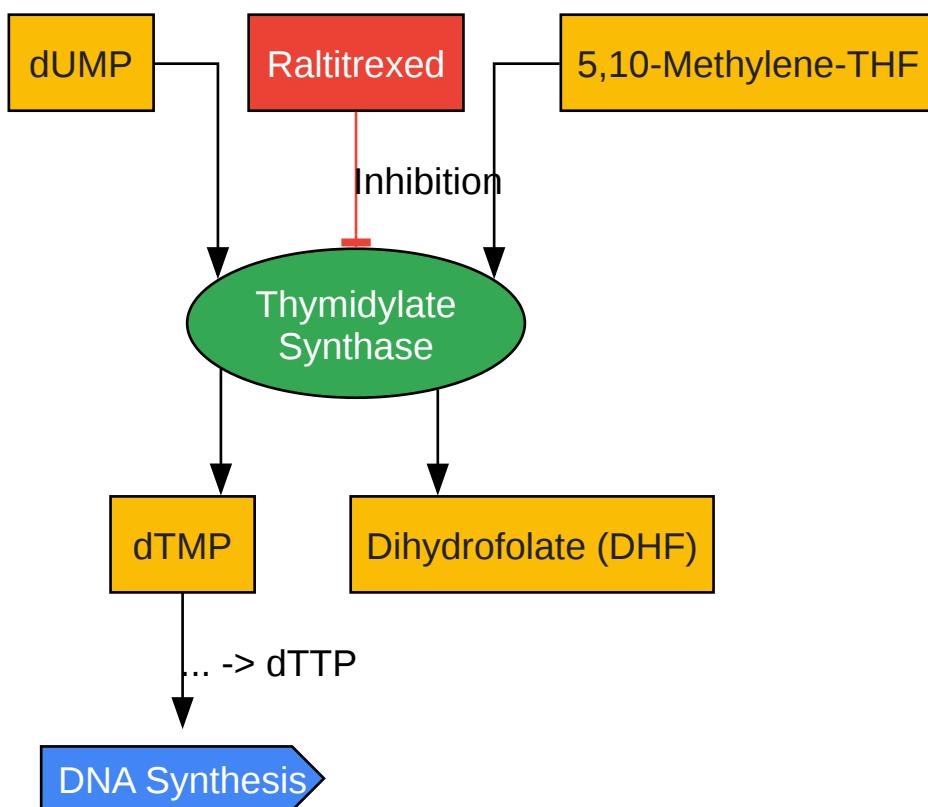
Signaling Pathways and Experimental Workflows

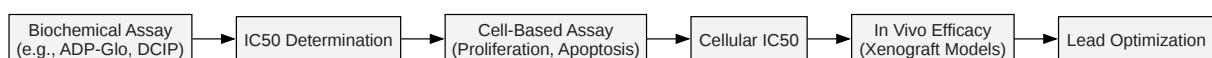
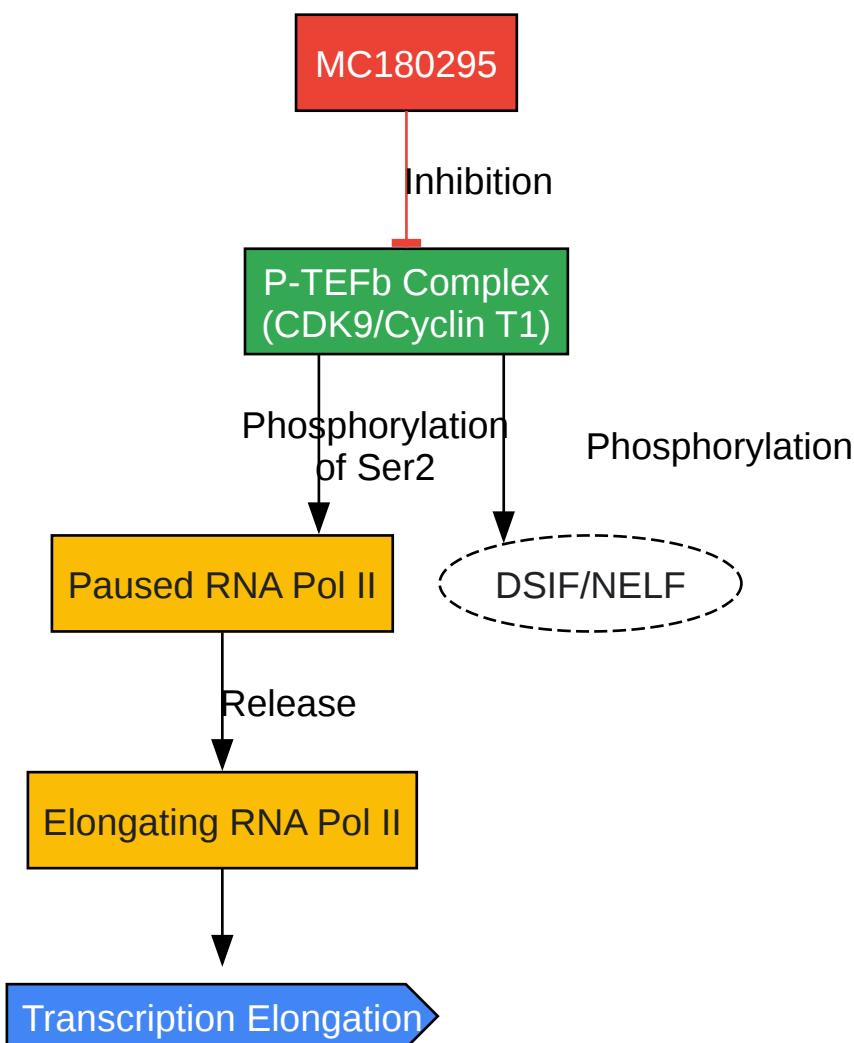
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these inhibitors and a general workflow for their evaluation.

Dihydroorotate Dehydrogenase (DHODH) in de novo Pyrimidine Synthesis









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